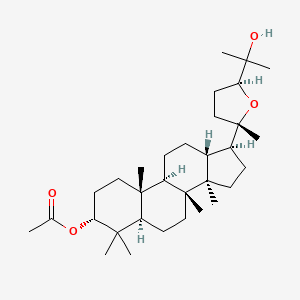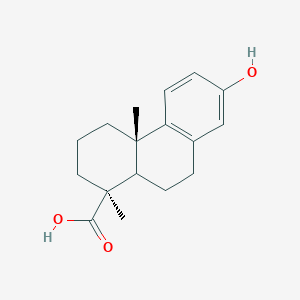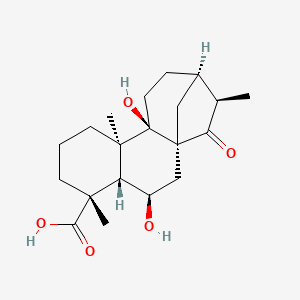
Limonexin
描述
Limonin, also known as obaculactone and evodin, belongs to the tetracyclic triterpenoids and is a secondary metabolite with high biological activity in plants . It is widely found in Euodia rutaecarpa (Juss.) Benth., Phellodendron chinense Schneid., and Coptis chinensis Franch .
Synthesis Analysis
The synthesis of Limonin involves a tandem radical cyclization generating the BCD ring system with the C13α configuration that is essential to the limonoids and a Robinson annulation to construct the limonoid androstane framework . Moreover, CYP3A4 was found to be a key enzyme in the synthesis of limonin metabolites in mice and human liver microsomes .
Molecular Structure Analysis
Limonin’s molecular formula is C26H30O8, and its molecular weight is 470.25 .
Chemical Reactions Analysis
The main metabolic pathways of Limonin are reduction, hydrolysis, and methylation . The position and group of the substituents of Limonin are key in affecting pharmacological activity and bioavailability .
Physical And Chemical Properties Analysis
Limonin is a highly oxygenated triterpenoid with poor bioavailability .
科学研究应用
Anticancer Activity
Limonexin, like other citrus limonoids, has shown potential in anticancer research . The compound’s structure allows it to interact with cancer cells, potentially inhibiting their growth and proliferation.
Antimicrobial Properties
Limonexin may also have antimicrobial properties . This could make it useful in the development of new antibiotics or antiviral medications.
Antioxidant Effects
The compound has demonstrated antioxidant effects . Antioxidants are crucial for protecting the body’s cells from damage by free radicals, which can contribute to aging and various diseases.
Anti-inflammatory and Analgesic Properties
Research has indicated that Limonexin may have anti-inflammatory and analgesic properties . This could make it a valuable resource in the development of new pain relief and anti-inflammatory medications.
Liver Protection
Limonexin has shown potential for liver protection . It could be used in treatments aimed at protecting the liver from damage or helping it recover from injury.
Antidiabetic Activity
Limonexin may also have antidiabetic properties . This could make it a potential candidate for the development of new treatments for diabetes.
安全和危害
未来方向
Future research directions include the mechanism of antioxidant activity of Limonin, how the concentration of Limonin affects pharmacological effects and toxicity, finding ways to reduce the toxicity of Limonin, and structural modification of Limonin—one of the key methods necessary to enhance pharmacological activity and bioavailability .
作用机制
Target of Action
Limonexin, also known as limonin, is a natural tetracyclic triterpenoid compound . It has been found to interact with several targets in the body. One of the primary targets of limonexin is the G protein-coupled bile acid receptor 1 (TGR5) . TGR5 is a promising drug target for metabolic diseases because its activation prevents obesity and hyperglycemia .
Mode of Action
Limonexin interacts with its targets and induces various changes in the body. For instance, it induces cancer cell apoptosis by inhibiting the expression of oncogenes p53 and p21, and activating endogenous pathways such as cytochrome c and caspase-mediated .
Biochemical Pathways
The biosynthetic pathway of limonexin starts from the formation of nomilin by squalene. Then, limonoids such as obacunone and obacunone acid are obtained by the limonoids pathway. Finally, the limonoids are metabolized to synthesize limonexin .
Pharmacokinetics
Pharmacokinetic studies have demonstrated that limonexin has poor bioavailability. The reduction, hydrolysis, and methylation are the main metabolic pathways of limonexin . The position and group of the substituents of limonexin are key in affecting pharmacological activity and bioavailability .
Result of Action
Limonexin has a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory and analgesic, anti-bacterial and anti-virus, anti-oxidation, and liver protection properties . Limonexin has also been shown to lead to hepatotoxicity, renal toxicity, and genetic damage .
Action Environment
The action of limonexin can be influenced by various environmental factors. For instance, factors such as location, plant health, cultivation practices, and fruit maturity are contributing factors for limonoids variability in concentrations .
属性
IUPAC Name |
19-(2-hydroxy-5-oxo-2H-furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-22(2)13-8-14(27)24(4)12(25(13)10-32-16(28)9-15(25)35-22)5-6-23(3)18(11-7-17(29)33-20(11)30)34-21(31)19-26(23,24)36-19/h7,12-13,15,18-20,30H,5-6,8-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPPVNISJHFPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=CC(=O)OC7O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Limonexic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036075 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
99026-99-0 | |
| Record name | Limonexic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036075 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285 - 286 °C | |
| Record name | Limonexic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036075 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







